3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde
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Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxy group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to the stability imparted by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methoxy group is introduced via methylation of the corresponding phenol using methyl iodide and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzoic acid.
Reduction: 3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde is used in various scientific research applications:
Chemistry: As a protecting group for alcohols in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde primarily involves the stabilization of reactive intermediates through the TBDMS group. The tert-butyldimethylsilyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propanal
- 3-((tert-Butyldimethylsilyl)oxy)propanol
- 3-((tert-Butyldimethylsilyl)oxy)phenylboronic acid
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde is unique due to the presence of both the methoxy and TBDMS groups, which provide a combination of electronic and steric effects. This makes it particularly useful in selective organic transformations where protection of the hydroxyl group is crucial .
Properties
CAS No. |
441351-34-4 |
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Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-8-11(10-15)7-12(9-13)16-4/h7-10H,1-6H3 |
InChI Key |
AGLIDWFTVLFVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)OC)C=O |
Origin of Product |
United States |
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